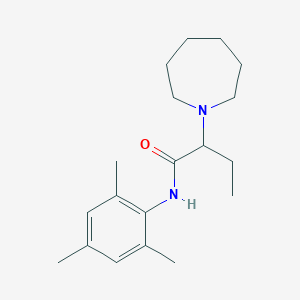
2,3,4,5-四溴苯甲酸
描述
2,3,4,5-Tetrabromobenzoic acid is a member of benzoic acids and an organohalogen compound . It has a molecular formula of C7H2Br4O2 . It is an in vitro metabolite of the flame retardant 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (E918780) in human and rat tissues .
Synthesis Analysis
TBB, a major component of flame retardants, is consistently metabolized to 2,3,4,5-tetrabromobenzoic acid (TBBA) via cleavage of the 2-ethylhexyl chain without requiring any added cofactors . TBBA was also formed in purified porcine carboxylesterase, but at a much faster rate .Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrabromobenzoic acid includes a benzoic acid group with four bromine atoms attached to the carbon atoms . The InChI representation of the molecule isInChI=1S/C7H2Br4O2/c8-3-1-2 (7 (12)13)4 (9)6 (11)5 (3)10/h1H, (H,12,13) . Chemical Reactions Analysis
2,3,4,5-Tetrabromobenzoic Acid is an in vitro metabolite of the flame retardant 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (E918780) in human and rat tissues . In all the experiments, TBB was consistently metabolized to 2,3,4,5-tetrabromobenzoic acid (TBBA) via cleavage of the 2-ethylhexyl chain without requiring any added cofactors .Physical And Chemical Properties Analysis
2,3,4,5-Tetrabromobenzoic acid has a molecular weight of 437.70 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass is 437.67473 g/mol and the monoisotopic mass is 433.67883 g/mol . The topological polar surface area is 37.3 Ų .科学研究应用
Flame Retardant
2,3,4,5-Tetrabromobenzoic acid is used in flame retardants . It’s found in certain polybrominated diphenyl ethers flame retardants, which were phased out in 2004 . Since then, 2,3,4,5-tetrabromobenzoic acid has been introduced as a replacement .
Biomarker of Exposure
2,3,4,5-Tetrabromobenzoic acid can serve as a biomarker of exposure to non-PBDE brominated flame retardant mixtures . It’s identified and quantified in urine samples and serum .
Toxicokinetics and Metabolism Studies
This compound is used in toxicokinetics and metabolism studies . It’s administered to rats to study the metabolism of certain compounds .
Endocrine Disruption and Obesogenic Studies
2,3,4,5-Tetrabromobenzoic acid is used in studies investigating endocrine disruption and obesogenic effects . It’s a metabolite of the major brominated component 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) .
Catalyst in Diverse Reactions
2,3,4,5-Tetrabromobenzoic acid can be utilized as a catalyst in diverse reactions. Its unique structure enables it to be used in this way.
Component in the Synthesis of Novel Materials
This compound is a crucial component in the synthesis of novel materials. It amplifies its significance in various fields of study.
未来方向
作用机制
Target of Action
2,3,4,5-Tetrabromobenzoic Acid is an in vitro metabolite of the flame retardant 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (E918780) in human and rat tissues
Mode of Action
It is known to be a metabolite of 2-ethylhexyl 2,3,4,5-tetrabromobenzoate, suggesting it may interact with similar targets and pathways .
Pharmacokinetics
In a study, 2,3,4,5-Tetrabromobenzoic Acid (TBBA) was identified and quantified in 24-hour urine samples collected 1 day after dosing rats with Uniplex FRP-45 . This suggests that the compound is absorbed and metabolized in the body, and then excreted in the urine.
Result of Action
It’s known that tbba and 2,3,4,5-tetrabromo phthalic acid (tbpa) may serve as biomarkers of exposure to non-pbde brominated flame retardant mixtures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4,5-Tetrabromobenzoic Acid. For instance, the compound’s action may be influenced by the presence of other compounds in non-PBDE flame retardants such as Firemaster 550, Firemaster BZ-54, and CN-2065 . .
属性
IUPAC Name |
2,3,4,5-tetrabromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVILQONZZZERSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016690 | |
| Record name | 2,3,4,5-Tetrabromobenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrabromobenzoic acid | |
CAS RN |
27581-13-1 | |
| Record name | 2,3,4,5-Tetrabromobenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of 2,3,4,5-Tetrabromobenzoic acid (TBBA) and why is it relevant to study?
A: 2,3,4,5-Tetrabromobenzoic acid (TBBA) is a significant metabolite of certain novel brominated flame retardants (NBFRs), specifically 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB). [, ] TBB is increasingly used as a replacement for phased-out polybrominated diphenyl ether (PBDE) flame retardants. [] Since TBB is commonly found in indoor dust, concerns exist about chronic human exposure and the potential toxicity of its metabolites, including TBBA. []
Q2: How is TBBA formed in the body?
A: Research suggests that TBBA is formed through the metabolism of TBB. In vitro studies using human and rat liver and intestinal fractions showed that TBB is consistently metabolized to TBBA via cleavage of the 2-ethylhexyl chain. [] This metabolic pathway was also observed in purified porcine carboxylesterase. []
Q3: Why is the formation of TBBA from TBB potentially concerning?
A: While the formation of TBBA may actually reduce the bioaccumulation potential of TBB in mammals, [] little is known about the toxicity of TBBA itself. Its structural similarity to other known toxic pollutants raises concerns. [] Further research is needed to understand the in vivo toxicokinetics and potential health effects of TBBA.
Q4: Beyond its presence as a metabolite, has TBBA been directly detected in environmental samples?
A: Yes, TBBA has been detected in environmental samples. For instance, a study analyzing sediment samples from the River Thames found the presence of TBBA. [] This research highlights the relevance of TBBA not just as a metabolite but also as a potentially persistent environmental contaminant.
Q5: What analytical techniques are used to quantify TBBA in biological and environmental samples?
A: A common method for quantifying TBBA in human urine involves solid phase extraction followed by high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS). [] This technique enables the sensitive and specific detection of TBBA even at low concentrations. For environmental samples like sediment, liquid chromatography coupled to high-resolution mass spectrometry has proven effective in identifying and quantifying TBBA. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)
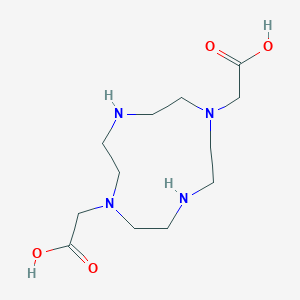
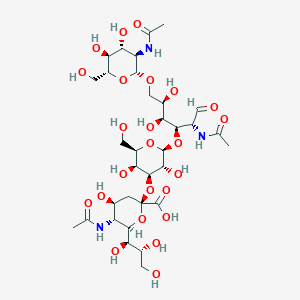


![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)

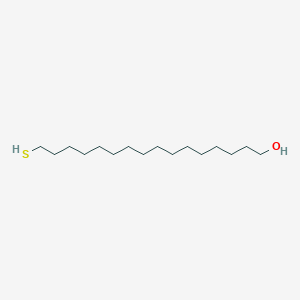
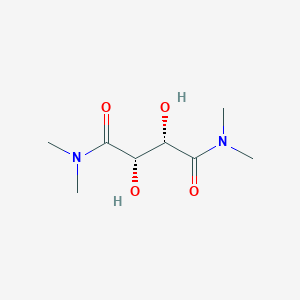


![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)

